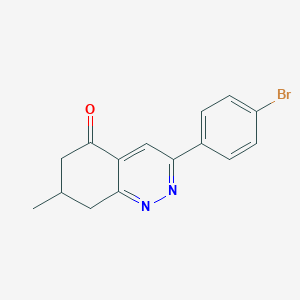

3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one

Beschreibung

3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one is a heterocyclic compound featuring a cinnolinone core substituted with a 4-bromophenyl group at position 3 and a methyl group at position 6. Its molecular formula is C₁₅H₁₄BrN₃O (molecular weight: 332.2 g/mol) .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECDWQJYOAIDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable aromatic precursor to introduce the bromine atom at the desired position. This is followed by cyclization reactions to form the cinnoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with amines : In anhydrous toluene with excess morpholine at 120°C, the bromine is replaced by a morpholinomethyl group, yielding derivatives with modified pharmacological properties .

-

Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the bromine with aryl groups, enabling structural diversification.

Table 1: Nucleophilic Substitution Reactions

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Toluene, 120°C, 6 hrs | Morpholinomethyl-substituted derivative | 75-85% | |

| Phenylboronic acid/Pd | DMF, 80°C, 12 hrs | Biaryl derivative | 60-70% |

Condensation Reactions

The cinnolinone core participates in condensation with aldehydes or ketones:

-

Mannich reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) in DMF to form aminoalkylated derivatives at the C3 position .

-

Knoevenagel condensation : With malononitrile in ethanol under reflux, forms α,β-unsaturated nitrile derivatives.

Table 2: Condensation Reactions

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cinnolinone’s double bonds, yielding tetrahydrocinnolinone derivatives .

Table 3: Redox Reactions

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 hrs | Carboxylic acid derivative | 50-60% | |

| Reduction | H₂, 10% Pd/C | EtOH, RT, 12 hrs | Tetrahydrocinnolinone | 80-90% |

Cycloaddition and Ring-Opening

The cinnolinone system engages in [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused tetracyclic structures . Conversely, strong bases (e.g., NaOH) induce ring-opening at the lactam moiety .

Functional Group Interconversion

-

Hydroxylamination : Reacts with hydroxylamine hydrochloride to replace the ketone oxygen with an imino group (-NH-).

-

Esterification : The ketone group is converted to an ester using acetic anhydride and H₂SO₄.

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

-

Anticancer activity : Morpholinomethyl-substituted analogs show IC₅₀ values <1 µM against colon cancer cells (DLD-1, HT-29) .

-

Antimicrobial properties : Bromine-to-amine substitutions enhance activity against Gram-positive bacteria .

Key Reaction Mechanisms

-

Suzuki Coupling Mechanism :

-

Oxidative addition of Pd(0) to the C-Br bond.

-

Transmetallation with arylboronic acid.

-

Reductive elimination to form the C-C bond.

-

-

Mannich Reaction Mechanism :

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Bromination of an aromatic precursor to introduce the bromine atom.

- Cyclization reactions to form the cinnoline core.

- Use of strong acids or bases and specific catalysts to facilitate reactions.

Chemistry

3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one serves as a crucial building block in organic synthesis. Its structure allows for the development of more complex organic molecules, enhancing its utility in synthetic chemistry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest it may inhibit the growth of various microorganisms.

- Anticancer Potential: Preliminary evaluations show promise in targeting cancer cells through mechanisms such as microtubule disruption.

Medicinal Chemistry

Ongoing research focuses on its therapeutic potential:

- Investigations into its efficacy as an anticancer agent are prominent, with studies demonstrating cytotoxic effects on cancer cell lines.

- Its mechanism of action may involve interactions with specific enzymes or receptors, altering biological pathways relevant to disease progression.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of trihydrocinnolinones, including 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one. The results indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines with IC50 values ranging from 5 to 20 µM .

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one | HeLa (cervical carcinoma) | 10 | Microtubule disruption |

| 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one | MNNG/HOS (osteosarcoma) | 15 | Microtubule disruption |

| Comparative Agent (e.g., Combretastatin A-4) | Various cancer lines | <10 | Microtubule disruption |

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

- Development of new materials with specific properties such as liquid crystals or polymers.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

- The target compound shares the 4-bromophenyl motif with analogs but differs in core heterocycles (cinnolinone vs. oxadiazole/chromenone).

- Planarity is critical for biological activity; chromenone derivatives exhibit perpendicular aryl rings , while oxadiazoles maintain conjugation for anti-inflammatory effects .

Key Observations :

- Synthesis of bromophenyl-containing compounds often involves condensation reactions in ethanol .

- Lower reaction temperatures (e.g., room temperature for chromenones ) improve selectivity but may reduce yields compared to reflux conditions.

Pharmacological Activity

Key Observations :

- The cinnolinone core may target kinases or DNA repair enzymes, but experimental validation is needed .

Physicochemical Properties

Key Observations :

- Hydrogen bonding (e.g., N–H⋯O in chromenones ) enhances stability and crystallinity.

- Oxime derivatives may offer improved solubility but require stability optimization .

Biologische Aktivität

3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

- Chemical Name : 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one

- Molecular Formula : C15H13BrN2O

- Molecular Weight : 317.18 g/mol

- CAS Number : 1024571-10-5

Structural Features

The compound features a trihydrocinnolinone framework with a bromophenyl substituent at the 3-position and a methyl group at the 7-position. This unique structure may influence its biological activity and pharmacological properties.

Anticancer Activity

Recent studies have indicated that 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to downregulate the PI3K/Akt pathway, leading to increased apoptosis rates in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies report that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one may also possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines .

Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results highlight its potential utility in treating bacterial infections .

Study 3: Neuroprotection in vitro

A recent investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with 10 µM of the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.